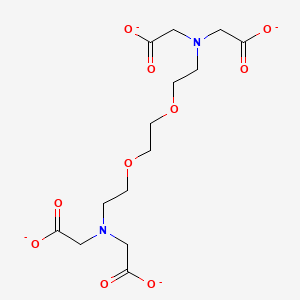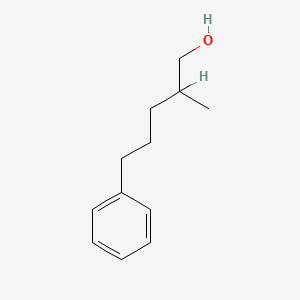![molecular formula C17H16N4O5S B1233835 N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide is a sulfonamide.
Scientific Research Applications
Synthesis and Characterization
- A study by Gangapuram and Redda (2009) explored the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, showcasing their potential in the field of heterocyclic chemistry and drug design (Gangapuram & Redda, 2009).
Antioxidant Activity
- Bondock, Adel, and Etman (2016) synthesized a series of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, evaluating their antioxidant activity. Among these, specific derivatives exhibited excellent antioxidant properties, highlighting the potential of these compounds in oxidative stress-related research (Bondock, Adel, & Etman, 2016).
Antibacterial Properties
- Khalid et al. (2016) conducted a study on the synthesis and anti-bacterial evaluation of N-substituted derivatives of 1,3,4-oxadiazole compounds, demonstrating moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Activity
- Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, with some derivatives exhibiting higher anticancer activities than the reference drug (Ravinaik et al., 2021).
Antimycobacterial Screening
- Nayak et al. (2016) synthesized and evaluated the in vitro antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. Some of these compounds showed significant antitubercular activity, indicating their potential as lead molecules for drug development (Nayak et al., 2016).
Kinase Inhibition for Cancer Therapy
- Han et al. (2016) designed and synthesized a series of novel benzamides derivatives as RET kinase inhibitors for cancer therapy, demonstrating moderate to high potency in kinase assays (Han et al., 2016).
Crystal Structure and Biological Studies
- Karanth et al. (2019) investigated the crystal structure, Hirshfeld surfaces, and biological activities of 1,3,4-oxadiazole-2-thiones derivatives. These compounds showed promising antibacterial and antioxidant activities (Karanth et al., 2019).
Predictive Biological Activity Studies
- Kharchenko, Detistov, and Orlov (2008) conducted a study on the prediction of biological activity for novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, showcasing the utility of these compounds in bioactivity prediction models (Kharchenko, Detistov, & Orlov, 2008).
Properties
Molecular Formula |
C17H16N4O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16N4O5S/c22-15(18-17-20-19-16(26-17)14-4-3-11-25-14)12-5-7-13(8-6-12)27(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,18,20,22) |
InChI Key |
JRQNLDYCUYPJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


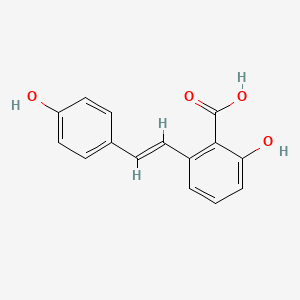

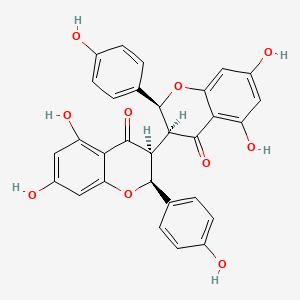
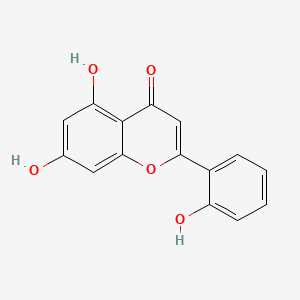
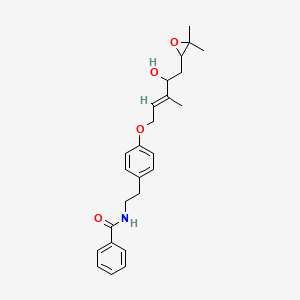
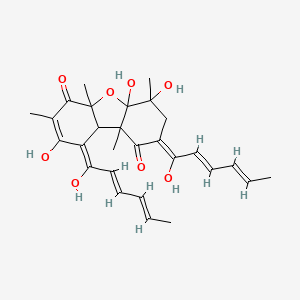
![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)

![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)


